

physicochemical properties of 2-(dimethylamino)benzothiazole

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Compound of Interest

Compound Name: Benzothiazole, 2-dimethylamino-

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An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylamino)benzothiazole

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(dimethylamino)benzothiazole, tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical data, details relevant experimental protocols, and visualizes essential workflows.

Core Physicochemical Properties

2-(Dimethylamino)benzothiazole is a derivative of the benzothiazole heterocyclic system, which is a foundational structure in many biologically active compounds.^[1] The addition of a dimethylamino group at the 2-position influences its electronic properties and, consequently, its physical and chemical behavior.^[2] While specific experimental data for some properties of this exact compound are limited in publicly available literature, this guide compiles the known information and provides context based on structurally related compounds.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(dimethylamino)benzothiazole. For properties where specific experimental values are not readily available, data for the parent compound, benzothiazole, or closely related derivatives are provided for comparative context.

Property	Value	Notes and References
IUPAC Name	N,N-dimethyl-1,3-benzothiazol-2-amine	-
CAS Number	4074-74-2	[2]
Molecular Formula	C ₉ H ₁₀ N ₂ S	[2]
Molecular Weight	178.26 g/mol	[2]
Physical State	Expected to be a crystalline solid at room temperature.	Benzothiazole derivatives are generally crystalline solids.[2]
Melting Point	Data not available.	The parent compound, benzothiazole, has a melting point of 2°C.[3][4] The addition of the dimethylamino group is expected to increase the melting point.[2] A related compound, 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide, has a melting point of 255–259 °C.[5]
Boiling Point	Data not available.	The parent compound, benzothiazole, has a boiling point of 227-228 °C.[3][4] A related thiazole derivative has a boiling point of 273.1 ± 25.0 °C.[6]
Solubility	Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).	[2] The parent compound, benzothiazole, is slightly soluble in water.[4]
pKa	Data not available.	-
logP (Octanol/Water)	Data not available.	The parent compound, benzothiazole, has an experimentally determined log

Kow of 2.01.[7] A computed XLogP3 value for a related compound, 6-(dimethylamino)-2(3H)-benzothiazolone, is 1.9.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are standard and widely accepted protocols in chemical and pharmaceutical research.

Synthesis Protocol: General Route for 2-Alkyl/Aryl-Benzothiazoles

A common and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds.[1][9]

Materials:

- 2-aminothiophenol
- Appropriate aldehyde (in this case, a dimethylformamide equivalent or a related reactant would be used to install the dimethylamino group)
- Solvent (e.g., Dichloromethane, Methanol, or solvent-free conditions)
- Catalyst (optional, can be acid or base-catalyzed, or use an oxidizing agent)[5][9]
- 4Å Molecular Sieves (for dehydration)[1]
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the appropriate aldehyde (1.5 eq) in a suitable solvent like dichloromethane, add 4Å molecular sieves.[1]

- Add 2-aminothiophenol (1.0 eq) dropwise to the mixture.[\[1\]](#)
- Stir the reaction mixture at room temperature for 1.5 to 2 hours.[\[1\]](#)
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Evaporate the solvent under reduced pressure.
- The intermediate, a 2,3-dihydrobenzo[d]thiazole, can be oxidized to the final benzothiazole product. This can often be achieved using an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel or by exposure to air in DMSO.[\[1\]](#)[\[9\]](#)
- Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[\[1\]](#)

Melting Point Determination Protocol (Capillary Method)

Materials:

- Melting point apparatus
- Glass capillary tubes (one end sealed)
- Sample of the purified compound
- Thermometer

Procedure:

- Ensure the sample is completely dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has completely melted.
- The melting point is reported as the range between these two temperatures. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination Protocol (Shake-Flask Method)

Materials:

- The compound of interest (solute)
- Selected solvent (e.g., water, buffer, organic solvent)
- Small vials or test tubes with secure caps
- Shaker or agitator at a constant temperature
- Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

- Add an excess amount of the solid compound to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
- Seal the vial tightly to prevent solvent evaporation.
- Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter can be used for separation.

- Dilute the saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.
- Quantify the concentration of the dissolved compound using a pre-validated analytical method.
- The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination Protocol (Potentiometric Titration)

Materials:

- Calibrated pH meter and electrode
- Titration vessel
- Magnetic stirrer and stir bar
- Burette
- Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
- Solution of the compound at a known concentration (e.g., 1 mM)
- Inert gas (e.g., Nitrogen)

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration.
- Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.
- Immerse the pH electrode in the solution and begin stirring.
- If the compound is a base, titrate by adding small, precise increments of a standardized acid solution from the burette. If it is an acid, titrate with a standardized base.

- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

logP Determination Protocol (Shake-Flask Method)

Materials:

- 1-Octanol (pre-saturated with water or buffer)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
- Vials or centrifuge tubes
- Vortex mixer and/or shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
- Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous phase (e.g., 990 μ L of PBS buffer) and the immiscible organic phase (e.g., 100 μ L of 1-octanol).
- Securely cap the vial and shake or vortex it vigorously for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.
- Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

- Carefully remove an aliquot from both the aqueous and the octanol layers.
- Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC.
- Calculate the partition coefficient (P) using the formula: $P = \frac{\text{[Concentration in Octanol]}}{\text{[Concentration in Aqueous Phase]}}$.
- The logP is the base-10 logarithm of the partition coefficient: $\log P = \log_{10}(P)$.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 2-(dimethylamino)benzothiazole.

Caption: General workflow for the synthesis of 2-(dimethylamino)benzothiazole.

Caption: Experimental workflow for melting point determination via the capillary method.

Caption: Experimental workflow for logP determination using the shake-flask method.

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